molecular formula C20H24N6 B6179074 N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine CAS No. 2055124-96-2

N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine

Cat. No.: B6179074
CAS No.: 2055124-96-2
M. Wt: 348.4
InChI Key:
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Description

N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions to form the 1,2,4-triazole ring.

    Substitution Reactions:

    Piperazine Derivative Addition: The final step involves the reaction of the triazole derivative with 4-methylpiperazine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    4-Methylpiperazine: A key component of the target compound, often used in the synthesis of various pharmaceuticals.

    Phenyltriazole Derivatives: A class of compounds with similar triazole rings and phenyl groups.

Uniqueness

N-[3-methyl-5-(4-methylpiperazin-1-yl)phenyl]-1-phenyl-1H-1,2,4-triazol-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

2055124-96-2

Molecular Formula

C20H24N6

Molecular Weight

348.4

Purity

95

Origin of Product

United States

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